molecular formula C8H12N4O5 B1672306 Fazarabine CAS No. 65886-71-7

Fazarabine

Cat. No.: B1672306
CAS No.: 65886-71-7
M. Wt: 244.20 g/mol
InChI Key: NMUSYJAQQFHJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fazarabine, also known as Arabinofuranosyl-5-azacytosine, is a synthetic pyrimidine nucleoside. It combines the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine. This compound has demonstrated activity against a variety of human solid tumor xenografts, including colon, lung, and breast cancers .

Mechanism of Action

Target of Action

Fazarabine primarily targets DNA methyltransferase , an important enzyme involved in the epigenetic process that regulates gene expression in mammals . This enzyme plays a key role in silencing certain genes, such as tumor suppressor genes, in cancer .

Mode of Action

The mode of action of this compound is mediated through its incorporation into DNA and inhibition of DNA synthesis . It is a synthetic analogue of cytosine arabinoside and 5-azacytidine, incorporating structural features of both compounds .

Biochemical Pathways

This compound affects the DNA methylation pathway . Abnormal DNA methylation in a tumor cell is manifested in three aspects :

Result of Action

This compound has demonstrated a broad spectrum of antitumor activity in experimental models including P388 and L1210 cell lines . In clinical trials, the response rates were low and the drug development has been discontinued . The dose-limiting toxicity was reversible granulocytopenia and thrombocytopenia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the spontaneous degradation of this compound in aqueous media suggests that the stability of the drug could be affected by the pH and temperature of the environment . Furthermore, the ability of this compound to cross the blood-brain barrier indicates that it can act in different physiological environments .

Preparation Methods

Fazarabine is synthesized by combining the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine. The synthetic route involves the formation of an N-glycosidic linkage between the arabinose sugar and the triazine base. The reaction conditions typically involve the use of deoxycytidine kinase to phosphorylate this compound to its triphosphate form, which competes with thymidine for incorporation into DNA .

Chemical Reactions Analysis

Fazarabine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include deoxycytidine kinase for phosphorylation and various solvents like dimethyl sulfoxide (DMSO) to stabilize the compound during synthesis . The major products formed from these reactions are this compound triphosphate and other phosphorylated derivatives.

Comparison with Similar Compounds

Biological Activity

Fazarabine, also known as Arabinofuranosyl-5-azacytosine, is a synthetic pyrimidine nucleoside that combines the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine. It has been primarily investigated for its potential as an anti-cancer agent due to its unique mechanism of action involving DNA methylation inhibition and its activity against various human solid tumors.

This compound functions as a DNA methyltransferase inhibitor (DNMTi), which plays a crucial role in the regulation of gene expression through DNA methylation. The inhibition of DNMTs can enhance tumor antigen presentation and improve the immune response against tumors by:

  • Promoting the expression of tumor-associated antigens (TAA)
  • Enhancing cytotoxic T lymphocyte (CTL) function
  • Modulating immunosuppressive cells

These mechanisms make this compound a candidate for combination therapies aimed at improving anti-tumor immunity .

Efficacy in Cancer Treatment

This compound has shown varying levels of efficacy in clinical trials:

  • Phase II Trials : A study involving patients with refractory metastatic colon cancer reported no objective clinical responses; however, one patient experienced stabilization of liver metastases for seven months . The drug was administered via continuous infusion, with neutropenia being the primary toxicity observed.
  • Non-Small Cell Lung Cancer : Another Phase II trial indicated that this compound demonstrated no significant activity in patients with metastatic non-small cell lung cancer, suggesting limited effectiveness in this population .

Preclinical Studies

In preclinical models, this compound has exhibited activity against several human solid tumor xenografts, including colon, lung, and breast cancers. Its performance was noted to be superior to its parent compounds, such as cytosine arabinoside and 5-azacytidine .

Case Studies

A notable case involved a patient with advanced colon cancer who received this compound. Despite the lack of overall clinical responses in the trial, this individual maintained stable disease for an extended period, highlighting the potential for individualized responses to treatment .

Toxicity Profile

The primary toxicity associated with this compound is neutropenia, which was consistent across various studies. Other common side effects such as thrombocytopenia, nausea, vomiting, and stomatitis were notably absent or minimal. This narrow toxicity profile suggests that this compound may be suitable for combination therapies with hematopoietic growth factors to mitigate myelosuppression .

Summary of Clinical Findings

Study TypePopulationKey Findings
Phase II Colon Cancer18 patientsNo objective responses; 1 patient stabilized liver metastases for 7 months
Phase II Lung CancerPatients with metastatic NSCLCNo demonstrable activity observed
Preclinical ModelsVarious solid tumorsActivity against colon, lung, and breast cancers; better than parent compounds

Properties

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUSYJAQQFHJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859335
Record name 4-Amino-1-pentofuranosyl-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-67-2, 65886-71-7
Record name 5-azacytidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name FAZARABINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fazarabine
Reactant of Route 2
Fazarabine
Reactant of Route 3
Fazarabine
Reactant of Route 4
Fazarabine
Reactant of Route 5
Fazarabine
Reactant of Route 6
Fazarabine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.